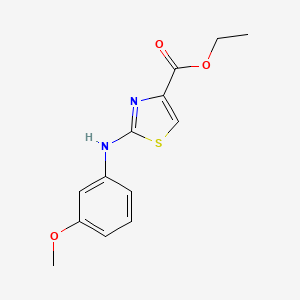

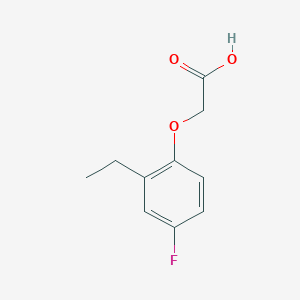

![molecular formula C11H14BrN B1405909 N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine CAS No. 1542858-27-4](/img/structure/B1405909.png)

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine

Descripción general

Descripción

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine, also known as BMPCA, is a cyclic amine that is widely used in organic synthesis as a ligand and a reagent1. It was first synthesized and characterized by Ohashi and co-workers in 20031.

Synthesis Analysis

The synthesis of BMPCA is not explicitly mentioned in the search results. However, similar compounds have been synthesized using various methods. For instance, 2-bromothiophene was used as a starting material in the synthesis of 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene2. The reaction involved the use of a Grignard reagent and palladium catalyst2.Molecular Structure Analysis

The exact molecular structure of BMPCA is not provided in the search results. However, similar compounds such as N-(5-Bromo-2-methylphenyl)acetamide and 2-Bromo-N-(2-methylphenyl)propanamide have been analyzed34. These compounds have a bromine atom attached to a benzene ring, similar to BMPCA.Chemical Reactions Analysis

Specific chemical reactions involving BMPCA are not mentioned in the search results. However, similar compounds have been involved in various reactions. For example, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene was used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor2.Physical And Chemical Properties Analysis

The physical and chemical properties of BMPCA are not provided in the search results. However, similar compounds such as N-(5-Bromo-2-methylphenyl)acetamide and 2-Bromo-5-methoxy-N,N-dimethylbenzylamine have been analyzed35. These compounds have a molecular weight of 228.086 Da and 244.128 Da respectively35.Aplicaciones Científicas De Investigación

Cyclopropanamine Compounds in Disease Treatment

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine is a part of the cyclopropanamine compounds family, which has significant implications in treating various disease states, including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These compounds function as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme crucial in histone methylation and gene expression regulation. LSD1 inhibition leads to increased methylation of histone 3, influencing gene expression alterations linked to the above-mentioned diseases (Blass, 2016).

Application in Synthesis Processes

These compounds are utilized in complex synthesis processes in organic chemistry. For instance, they are involved in the preparation of diverse cyclopropylideneacetates, which serve as multifunctional building blocks in organic synthesis. This application underscores their significance in creating complex molecular structures for various research and industrial purposes (Limbach et al., 2004).

Involvement in Bioactivity Studies

Cyclopropanamine derivatives, including N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine, have been studied for their bioactivity. This includes exploring their inhibitory action on enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's. Such studies highlight the potential therapeutic applications of these compounds (Boztaş et al., 2019).

Role in Analytical Characterization and Drug Discovery

In the field of drug discovery and development, these cyclopropanamine compounds are characterized analytically for their physical and chemical properties, which is crucial for understanding their interaction with biological systems and potential as therapeutic agents. This includes studies on their binding affinity, metabolic pathways, and efficacy (Brandt et al., 2017).

Antiviral and Antimicrobial Research

Research on cyclopropanamine derivatives also extends to their antiviral and antimicrobial properties. Studies have been conducted to evaluate their effectiveness against various viruses and bacteria, contributing to the development of new antimicrobial and antiviral agents (Zhou et al., 2004).

Safety And Hazards

The safety and hazards of BMPCA are not explicitly mentioned in the search results. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin irritants, eye irritants, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system67.

Direcciones Futuras

The future directions of BMPCA are not explicitly mentioned in the search results. However, similar compounds have been used in the treatment of type 2 diabetes mellitus2, indicating potential therapeutic applications for BMPCA. Further research and development are needed to explore the full potential of this compound.

Propiedades

IUPAC Name |

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-8-2-5-11(12)9(6-8)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHGNCAVLTWLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,5-Bis(trifluoromethyl)phenyl]-ethanimidamide hydrochloride](/img/structure/B1405826.png)

![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)

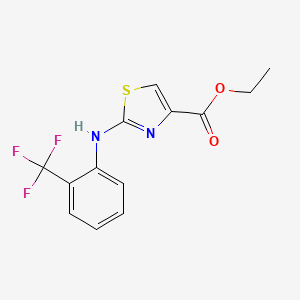

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405829.png)

![4-[2-Nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1405832.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

![[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine](/img/structure/B1405849.png)